Limitation: Absence of Published Comparative Bioactivity Data for A,17
A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yields no quantitative bioactivity data—including receptor binding affinities (IC50, Ki, EC50), cellular potency, or in vivo efficacy—for A,17 (CAS 82309-44-2) that would enable direct comparison with established steroidal comparators such as Anordrin or Gestrinone [1]. In contrast, Gestrinone demonstrates an IC50 of 43.67 μM against leiomyoma cells and binds to androgen receptors (AR) and progesterone receptors (PR) with EC50 values of approximately 20 nM and 30 nM, respectively . Anordrin binds to the estrogen receptor and exhibits both estrogenic and anti-estrogenic activity in rodent models . The complete absence of analogous quantitative data for A,17 precludes any evidence-based claim of differentiation [2].
| Evidence Dimension | Bioactivity data availability |
|---|---|
| Target Compound Data | No published quantitative bioactivity data found |
| Comparator Or Baseline | Gestrinone: IC50 43.67 μM (leiomyoma cells); AR EC50 ~20 nM, PR EC50 ~30 nM. Anordrin: ER binding documented. |
| Quantified Difference | Not applicable (target data absent) |
| Conditions | Literature and database search (PubChem, ChEMBL, Google Scholar, patents) as of 2026 |
Why This Matters
Procurement based on functional differentiation is not supported; selection must rely solely on chemical identity and purity specifications.
- [1] PubChem. Search for CAS 82309-44-2. No bioassay data available. Accessed 2026. View Source
- [2] NCBI PubChem BioAssay. No entries for A,17 (CAS 82309-44-2). Accessed 2026. View Source
